Biochemical PD-1/PD-L1 Inhibition Potency: IC50 Comparison vs. BMS Small Molecules and Aurigene-1
In a homogeneous time-resolved fluorescence (HTRF) biochemical assay measuring inhibition of PD-1/PD-L1 interaction, BMSpep-57 hydrochloride demonstrates an IC50 of 7.68 nM [1]. Direct head-to-head testing under identical conditions shows that the small-molecule inhibitors BMS-103 and BMS-142 achieve IC50 values of 79.1 nM and 96.7 nM, respectively [1]. The peptidomimetic Aurigene-1 exhibited no inhibition at any concentration tested up to 500 µM [1].
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | 7.68 nM |
| Comparator Or Baseline | BMS-103: 79.1 nM; BMS-142: 96.7 nM; Aurigene-1: no inhibition up to 500 µM |
| Quantified Difference | BMSpep-57 is ~10.3-fold more potent than BMS-103 and ~12.6-fold more potent than BMS-142; Aurigene-1 shows no measurable activity |
| Conditions | HTRF biochemical assay |
Why This Matters
This ~10- to 13-fold potency advantage translates to significantly lower compound consumption in screening campaigns and more robust signal-to-noise in cellular assays.
- [1] Xu L, Smylie M, Hitt MM, et al. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Scientific Reports. 2019;9:12392. View Source
